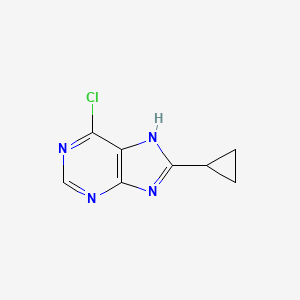

6-Chloro-8-cyclopropyl-9H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-cyclopropyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBBOCOCTZDZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C(=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 6-Chloro-8-cyclopropyl-9H-purine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a primary synthetic route, an explicit experimental protocol, and relevant quantitative data to facilitate its replication and adaptation in a laboratory setting.

Introduction and Synthetic Strategy

Purine analogs are a cornerstone of therapeutic agent development, exhibiting a wide range of biological activities. The introduction of a cyclopropyl group at the C8 position of the purine scaffold can significantly influence the molecule's conformational rigidity and interaction with biological targets. The target molecule, this compound, serves as a valuable intermediate for the synthesis of more complex, biologically active compounds.

The most direct and efficient synthetic approach identified is a one-pot condensation reaction between 4,5-diamino-6-chloropyrimidine and cyclopropanecarboxaldehyde. This method is advantageous due to its operational simplicity, high yields, and relatively short reaction times.[1] The reaction is typically catalyzed by a solid acid, such as cellulose sulfuric acid, which offers the benefits of being reusable and environmentally benign.[1]

Primary Synthetic Route

The core of the synthesis involves the formation of the imidazole ring of the purine system through the reaction of a pyrimidine diamine with an aldehyde. The proposed pathway is a two-step process occurring in a single pot:

-

Schiff Base Formation: The initial step is the condensation of one of the amino groups of 4,5-diamino-6-chloropyrimidine with the carbonyl group of cyclopropanecarboxaldehyde to form a Schiff base intermediate.

-

Intramolecular Cyclization and Aromatization: The intermediate Schiff base then undergoes an intramolecular cyclization, followed by an oxidative aromatization to yield the stable this compound.

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound, adapted from a general method for the synthesis of analogous compounds.[1]

Materials:

-

4,5-diamino-6-chloropyrimidine

-

Cyclopropanecarboxaldehyde

-

Cellulose sulfuric acid

-

Anhydrous Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4,5-diamino-6-chloropyrimidine (1.0 mmol, 1.0 eq) and anhydrous ethanol (10 mL). Stir the suspension until the solid is well-dispersed.

-

Addition of Reagents: To the suspension, add cyclopropanecarboxaldehyde (1.2 mmol, 1.2 eq) followed by cellulose sulfuric acid (0.02 g).

-

Reaction: Stir the mixture at room temperature for 10 minutes. Subsequently, attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C).

-

Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) with an appropriate eluent (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 2-3 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Purification: The crude residue is then subjected to silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Caption: A streamlined experimental workflow for the synthesis.

Quantitative Data Summary

While specific data for the synthesis of this compound is not explicitly available in the cited literature, the general method has been successfully applied to a variety of other aldehydes, with consistently high yields.[1] The following table presents a summary of these results to provide an expected performance for the described protocol.

| Aldehyde Reactant | Reaction Time (hours) | Yield (%) | Reference |

| Benzaldehyde | 2.5 | 95 | [1] |

| 4-Chlorobenzaldehyde | 2.0 | 98 | [1] |

| 4-Methylbenzaldehyde | 2.0 | 96 | [1] |

| Furan-2-carbaldehyde | 2.5 | 94 | [1] |

| Cyclopropanecarboxaldehyde | ~2-3 (estimated) | ~90-98 (expected) | - |

Conclusion

The one-pot synthesis of this compound from 4,5-diamino-6-chloropyrimidine and cyclopropanecarboxaldehyde represents an efficient and practical route for obtaining this valuable chemical intermediate. The protocol is straightforward, high-yielding, and utilizes a reusable catalyst, making it suitable for both small-scale research and larger-scale production campaigns. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this compound and further explore its potential in various applications.

References

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-8-cyclopropyl-9H-purine

This guide offers a detailed overview of the chemical and biological properties of 6-Chloro-8-cyclopropyl-9H-purine, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of experimental data for this specific compound, this document also draws upon data from closely related analogs to provide a comprehensive profile.

Core Chemical Properties

| Property | This compound (Calculated) | 6-chloro-9-cyclopropyl-9H-purine[1] |

| Molecular Formula | C₉H₈ClN₅ | C₈H₇ClN₄ |

| Molecular Weight | 221.65 g/mol | 194.62 g/mol |

| IUPAC Name | This compound | 6-chloro-9-cyclopropylpurine |

| CAS Number | Not available | 6627-30-1 |

| Exact Mass | 221.0468 Da | 194.0359 Da |

| InChI | InChI=1S/C9H8ClN5/c10-8-7-9(13-4-12-8)15(5-1-2-5)6-11-3-14-7/h3-5H,1-2H2 | InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2 |

| InChIKey | Not available | PSQPMAOEUNCGBD-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC=NC3=C(N=CN23)Cl | C1CC1N1C=NC2=C1N=C(N=C2)Cl |

| Boiling Point | Not available | 525.3°C at 760 mmHg[2] |

| Flash Point | Not available | 271.5°C[2] |

Synthesis and Experimental Protocols

The synthesis of 6-chloro-8-substituted-9H-purines is well-documented in the scientific literature. A common and efficient method involves the condensation of a substituted pyrimidine with an aldehyde or a carboxylic acid.

Representative Protocol: One-pot condensation for the synthesis of 6-chloro-8-substituted-9H-purines [3]

This protocol is adapted from a general method for synthesizing 6-chloro-8-substituted-9H-purines and can be applied to the synthesis of this compound.

-

Reactants:

-

6-chloropyrimidine-4,5-diamine

-

Cyclopropanecarboxaldehyde

-

Cellulose sulfuric acid (as a reusable catalyst)

-

-

Procedure:

-

A mixture of 6-chloropyrimidine-4,5-diamine (1 mmol), cyclopropanecarboxaldehyde (1.2 mmol), and a catalytic amount of cellulose sulfuric acid is prepared.

-

The reaction mixture is heated under solvent-free conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound.

-

This method is advantageous due to its high yields, short reaction times, and the reusability of the catalyst.[3]

Spectral Data for Characterization

While specific spectral data for this compound is not published, characterization of similar 6-chloro-8-substituted-9H-purines is typically achieved using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons and the purine ring proton. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and purine substituents.

-

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. Studies on 6-substituted purines have shown that the chemical shifts of the purine ring carbons are sensitive to the nature of the substituent at the C6 position.[4][5]

-

Mass Spectrometry: Mass spectral analysis would be used to confirm the molecular weight of the compound. For the parent compound 6-chloropurine, the mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6] For 2-amino-6-chloropurine, a related compound, the top peak in the mass spectrum is at m/z 169, corresponding to the molecular ion.[7]

Biological Activity and Potential Applications

Purine analogs are a cornerstone in the development of therapeutic agents due to their structural similarity to endogenous nucleobases.

-

Antiviral and Antitumor Potential: 6-substituted purine derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antitumor, and antiviral properties.[8][9] The 6-chloro substituent is often a key feature for biological activity, serving as a reactive site for nucleophilic substitution in biological systems. Nucleoside analogues containing the 6-chloropurine moiety have shown efficacy against SARS-CoV.[10] The electrophilic nature of the 6-chloropurine group may allow for the formation of covalent bonds with target enzymes, leading to irreversible inhibition.[10]

-

Intermediate for Drug Synthesis: 6-chloropurines are versatile intermediates in the synthesis of a wide range of biologically active molecules. The chlorine atom at the C6 position can be readily displaced by various nucleophiles (O, S, N, and C-based), allowing for the introduction of diverse functional groups and the generation of libraries of compounds for drug screening.[11][12]

Safety and Handling

Based on the safety data for the closely related compound 6-chloro-9-cyclopropyl-9H-purine, the following hazards should be considered[1]:

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.[2]

-

It is crucial to consult the full Safety Data Sheet (SDS) before handling this or any related chemical.

References

- 1. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Role of 6-Chloro-8-cyclopropyl-9H-purine: A Technical Guide to its Application in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-8-cyclopropyl-9H-purine is a key heterocyclic intermediate in the synthesis of a novel class of potent and selective MAP kinase-interacting kinase (Mnk) inhibitors. While the compound itself is not the final active pharmaceutical ingredient, its rigid purine core, substituted with a chlorine atom at the 6-position and a cyclopropyl group at the 8-position, provides a crucial scaffold for the development of therapeutic agents targeting the Mnk signaling pathway. This technical guide delves into the mechanism of action of the downstream inhibitors derived from this purine, providing insights into their therapeutic potential, particularly in oncology.

Introduction: The Significance of the Purine Scaffold

Purine analogs have long been a cornerstone in the development of therapeutic agents, owing to their structural resemblance to endogenous purines, which are fundamental components of nucleic acids and vital signaling molecules. The strategic modification of the purine ring system has led to the discovery of numerous drugs with diverse mechanisms of action, including antiviral, anticancer, and immunosuppressive agents. This compound represents a tailored building block, where the chloro group at the 6-position serves as a versatile handle for nucleophilic substitution, and the cyclopropyl group at the 8-position contributes to the conformational rigidity and potential for specific interactions with biological targets.

Role as an Intermediate in the Synthesis of Mnk Inhibitors

Recent advancements have identified this compound as a pivotal intermediate in the synthesis of inhibitors targeting MAP kinase-interacting kinases (Mnk1 and Mnk2). These kinases are downstream effectors of the p38 MAPK and ERK signaling pathways and play a critical role in the regulation of protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).

Synthetic Pathway Overview

The synthesis of Mnk inhibitors utilizing this compound as a starting material is detailed in patent literature[1][2]. A generalized synthetic workflow is outlined below.

Caption: Synthetic workflow for Mnk inhibitors.

Experimental Protocol: Synthesis of this compound

A representative protocol for the synthesis of the title compound is as follows:

-

Reaction Setup: To a solution of 6-chloropyrimidine-4,5-diamine (1.0 eq) and cyclopropanecarbaldehyde (1.2 eq) in methanol, acetic acid is added.

-

Reaction Conditions: The mixture is stirred at room temperature for 2 hours.

-

Oxidation: Iron(III) chloride (5.0 eq) is added, and the stirring is continued for 24 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound[1].

Mechanism of Action: Targeting the Mnk Signaling Pathway

The ultimate therapeutic utility of this compound lies in the biological activity of its derivatives as Mnk inhibitors.

The Mnk-eIF4E Axis in Cancer

The Mnk signaling pathway is a critical regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer.

Caption: The Mnk signaling pathway and its inhibition.

As illustrated, extracellular signals activate the ERK and p38 MAPK pathways, which in turn phosphorylate and activate Mnk1 and Mnk2. Activated Mnk then phosphorylates eIF4E at Ser209. This phosphorylation event is a critical step for the translation of a specific subset of mRNAs that encode for proteins involved in tumor growth, proliferation, and survival, such as c-Myc and Cyclin D1.

Therapeutic Rationale for Mnk Inhibition

By inhibiting Mnk, the derivatives of this compound prevent the phosphorylation of eIF4E. This leads to a reduction in the translation of key oncogenic proteins, thereby suppressing tumor growth and proliferation. This targeted approach offers a promising therapeutic strategy for various cancers where the Mnk-eIF4E axis is hyperactivated.

Quantitative Data

While specific quantitative data for the binding affinity or inhibitory concentration (IC50) of this compound itself is not available as it is an intermediate, the patents disclose the activity of the final inhibitor compounds derived from it. For the purpose of illustrating the potential of this chemical scaffold, representative data for a derivative is presented below.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Representative Mnk Inhibitor | Mnk1 | < 10 | Biochemical Assay | [1][2] |

| (Derived from this compound) | Mnk2 | < 20 | Biochemical Assay | [1][2] |

Note: The table presents generalized data based on the patent literature. Specific values for individual final compounds are detailed within the respective patents.

Conclusion

This compound is a valuable chemical entity, not for its direct biological activity, but for its instrumental role as a building block in the synthesis of potent Mnk inhibitors. The structural features of this purine derivative are key to the development of a new generation of targeted cancer therapeutics. Further exploration of this scaffold may lead to the discovery of even more potent and selective kinase inhibitors, highlighting the continued importance of purine chemistry in modern drug discovery.

References

The Biological Activity of 6-Chloro-8-cyclopropyl-9H-purine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 6-Chloro-8-cyclopropyl-9H-purine derivatives, a class of compounds with significant potential in medicinal chemistry. Purine analogs have historically been a rich source of bioactive molecules, demonstrating a wide range of therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties. The unique substitution pattern of a chloro group at the 6-position and a cyclopropyl moiety at the 8-position of the purine scaffold imparts specific physicochemical properties that are anticipated to influence kinase binding and other biological interactions. This document summarizes the synthesis, putative biological activities, and relevant experimental protocols to facilitate further research and development in this area. All quantitative data from related compounds are presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.

Introduction

The purine scaffold is a cornerstone in the development of therapeutic agents, owing to its central role in numerous biological processes. Derivatives of purine are known to act as antagonists or agonists of purinergic receptors, as well as inhibitors of a wide array of enzymes, most notably protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.

The this compound core represents a promising scaffold for the development of novel kinase inhibitors. The chlorine atom at the 6-position serves as a versatile synthetic handle for the introduction of various nucleophilic groups, allowing for the fine-tuning of the molecule's properties. The cyclopropyl group at the 8-position is a desirable feature in medicinal chemistry as it can enhance metabolic stability, improve potency, and modulate the conformation of the molecule to optimize binding to the target protein. This guide will explore the potential biological activities of this class of compounds, with a focus on their role as kinase inhibitors in cancer therapy.

Synthesis of 6-Chloro-8-substituted-9H-purine Derivatives

A general and efficient method for the synthesis of 6-chloro-8-substituted-9H-purine derivatives involves a one-pot condensation reaction.[1] This approach typically starts from 6-chloropyrimidine-4,5-diamine and a suitable aldehyde in the presence of a catalyst.[1] For the synthesis of the 8-cyclopropyl derivative, cyclopropanecarboxaldehyde would be the appropriate aldehyde.

The reaction is proposed to proceed via the formation of a Schiff base between the pyrimidine diamine and the aldehyde, followed by cyclization and aromatization to yield the final purine product. The use of a heterogeneous catalyst, such as silver supported on silica (Ag/SiO2), can facilitate the reaction, leading to high yields and short reaction times under environmentally friendly conditions.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 6-chloro-8-substituted-9H-purine derivatives.[1]

Materials:

-

6-chloropyrimidine-4,5-diamine

-

Cyclopropanecarboxaldehyde

-

Ag/SiO2 catalyst

-

Ethanol (solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, a mixture of 6-chloropyrimidine-4,5-diamine (1 mmol), cyclopropanecarboxaldehyde (1.2 mmol), and Ag/SiO2 catalyst (10 mol%) in ethanol (10 mL) is prepared.

-

The reaction mixture is stirred and heated to reflux under an inert atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Data Presentation

While specific biological data for this compound derivatives are not extensively available in the public domain, the biological activity can be inferred from related 6-substituted and 8-substituted purine analogs. Many such derivatives have been investigated as inhibitors of various protein kinases and have shown potent antiproliferative activity against cancer cell lines.

The following tables summarize the kinase inhibitory and antiproliferative activities of representative 8-substituted purine derivatives to provide a context for the potential efficacy of the this compound scaffold.

| Compound ID | 8-Substituent | Kinase Target | IC₅₀ (µM) | Reference |

| A-1 | Phenyl | DNA-PK | 4 | [2] |

| A-2 | 2-Methylphenyl | DNA-PK | 0.8 | [2] |

| A-3 | 2-Chlorophenyl | DNA-PK | 0.5 | [2] |

| B-1 | (1H-Indazol-5-yl)amino | Bladder Cancer Cells | 8.4 | [3] |

| B-2 | (1H-Indazol-5-yl)amino | Prostate Cancer Cells | 5.7 | [3] |

| C-1 | Cyclobutyl | CDK2 | 0.209 | [4] |

Table 1: Kinase Inhibitory Activity of Representative 8-Substituted Purine Analogs.

| Compound ID | 8-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| D-1 | (3-acetylphenyl)amino | Bladder Cancer | 15 | [3] |

| D-2 | (3-hydroxyphenyl)amino | Bladder Cancer | 1.6 | [3] |

| E-1 | Pyrazolyl | HCT116 (Colon) | 0.247 | [4] |

| E-2 | Pyrazolyl | MCF7 (Breast) | 0.315 | [4] |

Table 2: Antiproliferative Activity of Representative 8-Substituted Purine Analogs.

Signaling Pathways and Visualization

Based on the known activities of purine derivatives, this compound derivatives are likely to exert their biological effects by inhibiting protein kinases involved in cell growth, proliferation, and survival. A plausible mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) or downstream intracellular kinases in signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.

Below are diagrams illustrating a hypothetical mechanism of action and a general experimental workflow for evaluating these compounds.

Detailed Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the assay buffer, the kinase, and the substrate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of ATP remaining.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for structure-activity relationship studies. While further research is needed to fully elucidate the biological activities and mechanisms of action of this specific class of compounds, the available data on related purine derivatives suggest a high potential for potent and selective biological effects. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these compounds, from initial synthesis to biological characterization and lead optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 6-Chloro-8-cyclopropyl-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 6-Chloro-8-cyclopropyl-9H-purine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predictive analysis based on the known spectral characteristics of closely related purine analogs. The experimental protocols detailed below are generalized standard procedures for the analysis of heterocyclic organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 6-chloropurine and various 8-substituted and 9-substituted purine derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | H-2 |

| ~3.6 | Multiplet | 1H | CH (cyclopropyl) |

| ~1.3 | Multiplet | 2H | CH₂ (cyclopropyl) |

| ~1.1 | Multiplet | 2H | CH₂ (cyclopropyl) |

| ~13.5 (broad) | Singlet | 1H | N-9-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C-2 |

| ~152 | C-4 |

| ~158 | C-5 |

| ~148 | C-6 |

| ~130 | C-8 |

| ~12 | CH (cyclopropyl) |

| ~8 | CH₂ (cyclopropyl) |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular Ion |

| [M+2]+ | Isotope peak for ³⁷Cl |

| Various | Fragmentation pattern consistent with purine and cyclopropyl moieties |

Predicted Molecular Weight: C₈H₇ClN₄ ≈ 194.62 g/mol

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic and cyclopropyl) |

| ~3400 | Broad, Medium | N-H stretch |

| 1610-1580 | Strong | C=N stretch |

| 1500-1400 | Medium | C=C stretch (aromatic) |

| ~1100 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 512-2048 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1] The sample must be free of non-volatile salts or buffers.[2]

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Observe the molecular ion peak ([M]⁺ or [M-H]⁻) and the isotopic pattern, which is characteristic for chlorine-containing compounds (a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks).

-

-

Data Interpretation: Analyze the mass-to-charge ratios of the detected ions to confirm the molecular weight. High-resolution mass spectrometry can be used to determine the exact elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4][5]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Place the prepared sample in the instrument's sample holder.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

Potential Signaling Pathway Involvement

Purine analogs often function as antimetabolites, interfering with nucleic acid synthesis and cellular signaling pathways. 6-chloropurine, a related compound, is known to be converted into metabolites that can inhibit enzymes involved in de novo purine biosynthesis.[6] While the specific targets of this compound are not established, a plausible mechanism of action could involve its conversion to a nucleotide analog, which then inhibits key cellular processes. Some 6-chloropurine analogs have shown potential as antiviral agents.[7][8]

The diagram below illustrates a generalized signaling pathway that purine analogs might disrupt.

Caption: Generalized purine analog signaling pathway.

References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-Chloropurine 99 87-42-3 [sigmaaldrich.com]

- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-8-cyclopropyl-9H-purine: Identification and Properties

CAS Number: 6627-30-1

This technical guide provides a comprehensive overview of the chemical compound 6-Chloro-8-cyclopropyl-9H-purine, intended for researchers, scientists, and professionals in the field of drug development. This document outlines its identification, key chemical and physical properties, and available data on its synthesis and biological significance.

Chemical Identification and Structure

This compound is a substituted purine derivative characterized by a chlorine atom at the 6th position and a cyclopropyl group at the 8th position of the purine ring. Its unique structure makes it a compound of interest for further investigation in medicinal chemistry and drug discovery.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 6627-30-1[1] |

| Molecular Formula | C₈H₇ClN₄[1] |

| IUPAC Name | 6-chloro-9-cyclopropylpurine[1] |

| Synonyms | 6-chloro-9-cyclopropyl-9H-purine |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological activity. While experimental data is limited, computational predictions provide valuable insights.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 194.62 g/mol | PubChem[1] |

| Monoisotopic Mass | 194.0359239 Da | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 43.6 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 208 | PubChem[1] |

Note: The majority of the physicochemical properties listed are computationally predicted and should be confirmed through experimental validation.

Synthesis and Purification

General Synthetic Approach: Alkylation of 6-Chloropurine

The synthesis would likely proceed via the N9-alkylation of 6-chloropurine with a suitable cyclopropyl-containing electrophile, such as a cyclopropyl halide (e.g., cyclopropyl bromide), in the presence of a base. The choice of solvent and base is critical to control the regioselectivity of the alkylation, as N7-alkylation can be a competing side reaction.[2][3] Common solvents for such reactions include dimethylformamide (DMF) or acetonitrile, and bases like potassium carbonate or sodium hydride are often employed.

The logical workflow for a potential synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the final product would likely be achieved through standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not currently available in published literature. For the purpose of characterization, the following analytical techniques would be essential:

Table 3: Recommended Analytical Characterization

| Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants for the purine ring protons and the cyclopropyl group protons. |

| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |

| Infrared Spectroscopy | Characteristic absorption bands for the C-Cl, C-N, and C-H bonds, as well as the aromatic purine ring system. |

| Melting Point | A sharp melting point range, indicating the purity of the synthesized compound. |

| Solubility | Qualitative or quantitative solubility data in various organic solvents and aqueous solutions. |

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity or the mechanism of action of this compound. Purine analogs are known to exhibit a wide range of biological activities, including anticancer and antiviral effects, often by acting as inhibitors of key enzymes in metabolic or signaling pathways.[4][5][6][7]

Given the structural motifs present in this compound, it could potentially be investigated for activities such as:

-

Kinase Inhibition: Many purine derivatives are known to be ATP-competitive inhibitors of protein kinases.

-

Enzyme Inhibition: The purine scaffold is present in many cofactors and could potentially inhibit enzymes involved in nucleotide metabolism.

-

Receptor Antagonism/Agonism: Purines like adenosine are signaling molecules, and their analogs can act on purinergic receptors.

A hypothetical workflow for the initial biological screening of this compound is presented below:

Caption: A potential workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. This guide has summarized the currently available information regarding its identification and physicochemical properties. The lack of detailed experimental data on its synthesis, spectroscopic characterization, and biological activity highlights the need for further research to fully elucidate the potential of this compound. The proposed synthetic and biological evaluation workflows provide a roadmap for future investigations.

References

- 1. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-8-cyclopropyl-9H-purine: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and material-specific data for 6-Chloro-8-cyclopropyl-9H-purine (CAS No: 6627-30-1), a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The following sections detail its hazardous properties, safe handling procedures, emergency responses, and a representative experimental protocol.

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) thoroughly before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | Category 3 |

| Warning | H335: May cause respiratory irritation[1] |

Precautionary Statements

A logical workflow for handling this chemical involves a clear understanding of its hazards and the required preventative measures. Key precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P301+P317: IF SWALLOWED: Get medical help.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

The following table summarizes key physical and chemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₄ | PubChem[1] |

| Molecular Weight | 194.62 g/mol | PubChem[1] |

| Boiling Point | 525.3°C at 760 mmHg | ChemicalBook[2] |

| Flash Point | 271.5°C | ChemicalBook[2] |

| XLogP3 | 0.5 | PubChem[1] |

| CAS Number | 6627-30-1 | PubChem[1] |

| Appearance | Solid (form varies) | N/A |

Handling, Storage, and Personal Protection

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Avoid all skin contact.[2]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it segregated from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In case of accidental exposure or release, follow these procedures immediately.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |

Accidental Release Measures

For a small spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid generating dust. Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services.

Representative Experimental Protocol

This compound is a synthetic intermediate. The following protocol describes a general, one-pot condensation reaction for the synthesis of related 6-chloro-8-substituted-9H-purine derivatives, illustrating a typical use case for such reagents.[3]

Objective: To synthesize 6-chloro-8-substituted-9H-purine derivatives via condensation.

Materials:

-

6-chloropyrimidine-4,5-diamine

-

Substituted aldehyde (e.g., cyclopropanecarboxaldehyde)

-

Cellulose sulfuric acid (catalyst)

-

Solvent (e.g., Ethanol)

-

Reaction flask, condenser, magnetic stirrer, heating mantle

Methodology:

-

Reaction Setup: To a solution of 6-chloropyrimidine-4,5-diamine (1 mmol) in the chosen solvent (10 mL) within a round-bottom flask, add the substituted aldehyde (1 mmol).

-

Catalyst Addition: Add a catalytic amount of cellulose sulfuric acid to the mixture.

-

Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to recover the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 6-chloro-8-substituted-9H-purine derivative.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods will vary based on the specific aldehyde used.[3]

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-8-cyclopropyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-8-cyclopropyl-9H-purine is a synthetic purine analogue that holds potential for therapeutic applications, primarily inferred from the well-established biological activities of the broader purine class of molecules. While direct and extensive research on this specific compound is limited in publicly accessible literature, the purine scaffold is a cornerstone in the development of a wide array of therapeutic agents. Purine derivatives have been successfully developed as anticancer, antiviral, and immunosuppressive drugs, often functioning through the inhibition of key enzymes such as kinases and polymerases. This technical guide synthesizes the available information on related purine analogues to extrapolate the potential therapeutic targets, mechanisms of action, and relevant experimental methodologies for the investigation of this compound. The structural features of this compound, namely the 6-chloro and 8-cyclopropyl substitutions, suggest that it may serve as a versatile intermediate for the synthesis of more complex derivatives or possess intrinsic biological activity.

Introduction to Purine Analogues in Drug Discovery

Purine analogues are a class of molecules that mimic the structure of the natural purine bases, adenine and guanine, which are fundamental components of nucleic acids.[1][2] This structural similarity allows them to interfere with various cellular processes, making them valuable therapeutic agents.[1] The therapeutic potential of purine analogues has been realized in the treatment of cancers, viral infections, and autoimmune diseases.[3][4] Their mechanisms of action are diverse and include the inhibition of DNA and RNA synthesis, modulation of signal transduction pathways, and interference with metabolic processes.[1][5]

The core purine structure can be chemically modified at various positions to generate a diverse library of compounds with distinct biological activities. The 6-chloro group, as present in this compound, is a common feature in many purine-based drug candidates and serves as a reactive site for further chemical modifications, allowing for the synthesis of a wide range of 6-substituted purine derivatives.

Potential Therapeutic Targets

Based on the activities of structurally related purine analogues, the following are potential therapeutic targets for this compound or its derivatives.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction and are frequently dysregulated in diseases such as cancer.[6] The purine scaffold is a well-established "privileged structure" for the design of kinase inhibitors due to its ability to mimic the adenine moiety of ATP, the natural substrate for kinases.[6] Numerous purine analogues have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and receptor tyrosine kinases.[6]

Potential Kinase Targets for this compound Derivatives:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, CDKs are attractive targets for cancer therapy.[7]

-

Src Family Kinases: These non-receptor tyrosine kinases are implicated in cancer cell proliferation, survival, and metastasis.

-

Receptor Tyrosine Kinases (RTKs): (e.g., EGFR, VEGFR) These are crucial for cell growth and angiogenesis and are often overexpressed or mutated in cancers.

Antiviral Activity

Many purine analogues are effective antiviral agents, particularly against herpesviruses and retroviruses like HIV.[1] They typically act as prodrugs that are intracellularly phosphorylated to their active triphosphate forms. These triphosphates can then inhibit viral DNA or RNA polymerases or be incorporated into the growing nucleic acid chain, leading to chain termination.

Potential Viral Targets for this compound Derivatives:

-

Viral DNA Polymerases: Essential for the replication of DNA viruses.

-

Reverse Transcriptases: Key enzymes for retroviruses like HIV.

Antimicrobial and Antioxidant Activity

Some studies on 6-chloro-8-substituted-9[H]-purines have indicated potential antimicrobial and antioxidant activities.[8] While the specific 8-cyclopropyl derivative was not tested in the cited study, this suggests a possible avenue for investigation.

Potential Mechanisms:

-

Antimicrobial: Interference with essential bacterial or fungal metabolic pathways.

-

Antioxidant: Scavenging of reactive oxygen species.

Quantitative Data Summary

As of the latest literature review, no specific quantitative biological data (e.g., IC50, Ki, MIC values) for this compound against specific therapeutic targets has been published. The following table provides a template for how such data, if it becomes available, could be presented.

| Target Class | Specific Target | Assay Type | Activity (e.g., IC50) | Reference |

| Kinase | e.g., CDK2 | In vitro kinase assay | Data not available | |

| Virus | e.g., HIV-1 RT | Enzyme inhibition assay | Data not available | |

| Bacteria | e.g., S. aureus | MIC determination | Data not available | |

| Fungi | e.g., A. niger | MIC determination | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the therapeutic potential of this compound.

Synthesis of 6-Chloro-8-substituted-9[H]-purine Derivatives

This protocol is adapted from a general method for the synthesis of related compounds.[8]

Objective: To synthesize this compound.

Materials:

-

6-chloro-4,5-diaminopyrimidine

-

Cyclopropanecarboxylic acid

-

Pyridine

-

Acetonitrile

-

Ethanol

Procedure:

-

A mixture of 6-chloro-4,5-diaminopyrimidine (1 mmol), cyclopropanecarboxylic acid (1.1 mmol), acetonitrile (5 ml), and a catalytic amount of pyridine is prepared.

-

The mixture is stirred under reflux for approximately two hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting mixture is cooled.

-

The mixture is then acidified and the product is recrystallized from ethanol.

-

The chemical structure of the synthesized compound should be confirmed using IR, 1H NMR, and Mass spectral studies.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Recombinant protein kinases

-

Specific peptide substrates for each kinase

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Assay buffer

-

This compound (dissolved in DMSO)

-

Detection reagents (e.g., for luminescence-based or fluorescence-based assays)

Procedure:

-

A kinase reaction mixture is prepared containing the kinase, its substrate, and ATP in the assay buffer.

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

-

Bacterial and fungal strains

-

Appropriate growth media (e.g., Nutrient Agar, Potato Dextrose Agar)

-

This compound (dissolved in a suitable solvent)

-

Positive control antibiotics/antifungals (e.g., chloramphenicol, fluconazole)

-

96-well microtiter plates

Procedure (Broth Microdilution Method):

-

A serial dilution of the test compound is prepared in the growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism with no compound) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the therapeutically significant class of purine analogues. While direct evidence of its biological activity is scarce, its chemical structure suggests high potential as a scaffold for the development of novel kinase inhibitors, antiviral agents, or antimicrobial compounds. Future research should focus on the synthesis of a library of derivatives based on this core structure, followed by comprehensive screening against a broad panel of therapeutic targets. Detailed mechanistic studies will be crucial to elucidate the mode of action of any active compounds and to guide further drug development efforts. The experimental protocols outlined in this guide provide a foundational framework for initiating such investigations.

References

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

In Vitro Evaluation of Novel Purine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel purine derivatives, focusing on their therapeutic potential as anticancer, antiviral, and enzyme inhibitory agents. It offers detailed experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Their structural similarity to endogenous purines allows them to interact with various cellular targets, thereby modulating critical biological processes.[2][3] This guide delves into the methodologies used to assess the efficacy of novel purine derivatives in a laboratory setting, providing a foundation for the identification and characterization of new drug candidates.

Anticancer Activity of Novel Purine Derivatives

The antiproliferative and cytotoxic effects of novel purine derivatives are frequently evaluated against a panel of human cancer cell lines. These studies are crucial for identifying compounds with potent and selective anticancer activity.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various novel purine derivatives, presenting 50% inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of 9-Ethyl-9H-purine Derivatives in Human Cancer Cell Lines

| Compound | HeLa (Cervical Cancer) IC50 (µM) | SiHa (Cervical Cancer) IC50 (µM) | CaSki (Cervical Cancer) IC50 (µM) | LM8 (Osteosarcoma) IC50 (µM) | LM8G7 (Osteosarcoma) IC50 (µM) | OVSAHO (Ovarian Cancer) IC50 (µM) | SKOV-3 (Ovarian Cancer) IC50 (µM) |

| 4b | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| 4g | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| 4f | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Data synthesized from studies on 9-ethyl-9H-purine derivatives, which highlighted the significant activity of compounds with trifluoromethoxy (4b) and trifluoromethyl (4g) groups against cervical cancer cells, and an isopropoxy group (4f) against osteosarcoma and ovarian cancer cells.[4]

Table 2: Cytotoxicity of 6,9-Disubstituted Purine Analogs in Human Cancer Cell Lines

| Compound | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |

| 12 | 0.08 - 0.13 | > 0.1 | > 0.1 | < 0.1 - 0.13 |

| 22 | 0.08 - 0.13 | > 0.1 | > 0.1 | Data not available |

| 25 | < 0.1 - 0.13 | > 0.1 | > 0.1 | < 0.1 - 0.13 |

| Camptothecin | ~0.1 | Data not available | Data not available | ~0.1 |

| 5-FU | > 0.1 | Data not available | Data not available | > 0.1 |

| Cladribine | > 0.1 | Data not available | Data not available | > 0.1 |

| Fludarabine | > 0.1 | Data not available | Data not available | > 0.1 |

Data from a study on new 6,9-disubstituted purine analogs, indicating that compounds 12 and 22 exhibited excellent cytotoxic activities on Huh7 cells, comparable to camptothecin and better than cladribine, fludarabine, and 5-FU.[5] Compound 25 also displayed significant IC50 values.[5]

Table 3: Anticancer Activity of Purine Derivatives Targeting CDK2 and eIF4E

| Compound | Target | Cell Line | IC50 (µM) |

| 5g | CDK2 | PA-1 (Ovarian) | 1.08 |

| 5i | CDK2 | MCF-7 (Breast) | 3.54 |

| Seliciclib | CDK2 | PA-1 (Ovarian) | 8.43 |

| Seliciclib | CDK2 | MCF-7 (Breast) | 5.46 |

| 4b | p-eIF4E | Caco-2 (Colon) | 31.40 |

| 4b | p-eIF4E | HepG-2 (Hepatic) | 27.15 |

| 4b | p-eIF4E | MCF-7 (Breast) | 21.71 |

| Chitosan-coated 4b-NSs | p-eIF4E | Caco-2 (Colon) | 16.15 |

| Chitosan-coated 4b-NSs | p-eIF4E | HepG-2 (Hepatic) | 26.66 |

| Chitosan-coated 4b-NSs | p-eIF4E | MCF-7 (Breast) | 6.90 |

Data compiled from studies on purine analogues as CDK2 inhibitors and GMP analogs targeting p-eIF4E.[6][7] Compounds 5g and 5i showed greater cytotoxicity against PA-1 and MCF-7 cells compared to seliciclib.[7] Compound 4b was active against three cell lines, and its encapsulation in chitosan-coated niosomes (Cs/4b-NSs) enhanced its cytotoxic effects, particularly in MCF-7 cells.[6]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the novel purine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

2. Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2).[7]

-

Reaction Mixture Preparation: A reaction mixture containing the kinase, its substrate (e.g., a specific peptide), and ATP in a suitable buffer is prepared.

-

Inhibitor Addition: The novel purine derivative is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated to allow the kinase reaction to proceed.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³²P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.

Signaling Pathways in Cancer

Purinergic signaling plays a significant role in cancer progression, regulating cell proliferation, migration, and survival.[8][9] ATP and its derivatives, released into the tumor microenvironment, activate purinergic receptors (P1 and P2), triggering downstream signaling cascades.[8]

Caption: Purinergic signaling pathway in cancer.

Antiviral Activity of Novel Purine Derivatives

Purine nucleoside analogs are a well-established class of antiviral agents that interfere with viral replication. Their evaluation involves determining their efficacy against specific viruses and assessing their cytotoxicity to host cells to establish a selectivity index.

Quantitative Data Summary

Table 4: In Vitro Antiviral Activity of Penciclovir and Ganciclovir against Duck Hepatitis B Virus (DHBV)

| Treatment Condition | Compound | 50% Inhibitory Concentration (IC50) (µM) |

| Longer-term continuous treatment | Penciclovir | 0.7 ± 0.1 |

| Ganciclovir | 4.0 ± 0.2 | |

| Washout experiments | Penciclovir | 3.0 ± 0.4 |

| Ganciclovir | 46 ± 1.5 |

Data from a comparative study of penciclovir and ganciclovir, demonstrating the superior and more persistent inhibitory activity of penciclovir against DHBV replication in primary duck hepatocyte cultures.[10][11]

Table 5: Antirhinovirus Activity of Purine Nucleoside Analogs

| Compound | Rhinovirus Types | MIC (µg/ml) | Selectivity Index |

| Tubercidin | 1A, 1B, 9 | < 1 | 3-10 |

| 5-(1-hydroxyethyl)tubercidin | 1A, 1B, 9 | < 1 | 3-10 |

| 5-(2-buten-1-yl)tubercidin | 1A, 1B, 9 | < 1 | 3-10 |

| Toyocamycin | 1A, 1B, 9 | < 1 | 3-10 |

| Sangivamycin | 1A, 1B, 9 | < 1 | 3-10 |

| 3-deazaguanine | Not specified | Data not available | 50 |

Data from an evaluation of various purine nucleoside analogs against rhinovirus replication in human diploid fibroblasts. While several compounds were potent inhibitors, they also exhibited cytotoxicity at slightly higher concentrations. 3-deazaguanine showed the most favorable selectivity.[12]

Experimental Protocols

1. Antiviral Assay in Cell Culture

This protocol outlines a general method for evaluating the antiviral activity of novel purine derivatives.

-

Cell Culture and Infection: Host cells susceptible to the virus of interest are grown in multi-well plates. The cells are then infected with a specific multiplicity of infection (MOI) of the virus.

-

Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the purine derivative.

-

Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in untreated control wells.

-

Assessment of Viral Replication: The inhibition of viral replication can be quantified by several methods:

-

CPE Reduction Assay: The extent of CPE is visually scored or quantified using a cell viability assay (e.g., MTT).

-

Plaque Reduction Assay: The number and size of viral plaques are counted.

-

Viral Yield Reduction Assay: The amount of infectious virus particles produced is titrated.

-

Viral DNA/RNA Quantification: Viral nucleic acids are quantified using quantitative PCR (qPCR) or reverse transcription qPCR (RT-qPCR).

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated. The cytotoxic concentration (CC50) is also determined in uninfected cells, and the selectivity index (SI = CC50/IC50) is calculated to assess the therapeutic window.

Enzyme Inhibitory Activity of Novel Purine Derivatives

Many purine derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathogenesis.

Quantitative Data Summary

Table 6: Inhibitory Activity of Novel Purine Derivatives against c-Src Tyrosine Kinase

| Compound | c-Src Kinase IC50 (µM) |

| Series of 32 compounds | 0.02 - 3.14 |

| Compound 5i | ~0.02 |

Data from a study that identified potent and selective inhibitors of c-Src tyrosine kinase. All 32 synthesized compounds showed inhibitory activity, with compound 5i being one of the most potent.[13]

Table 7: Inhibition of Xanthine Oxidase by Non-Purine-Like Compounds

| Compound | Inhibition Constant (Ki) (µM) |

| ALS-28 | 2.7 ± 1.5 |

| ALS-8 | 4.5 ± 1.5 |

| ALS-15 | 23 ± 9 |

| ALS-1 | 41 ± 14 |

Data from a study on competitive inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout.[14]

Experimental Protocols

1. General Enzyme Inhibition Assay

This protocol can be adapted for various enzymes.

-

Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.

-

Inhibitor Addition: The novel purine derivative is pre-incubated with the enzyme at various concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. The detection method depends on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[14]

Experimental Workflow Visualization

Caption: General experimental workflow for in vitro evaluation.

Conclusion

The in vitro evaluation of novel purine derivatives is a critical first step in the drug discovery process. The methodologies and data presented in this guide provide a framework for the systematic assessment of these compounds for their potential as anticancer, antiviral, and enzyme-inhibiting agents. By employing robust experimental protocols and carefully analyzing the resulting data, researchers can identify promising lead compounds for further preclinical and clinical development. The continued exploration of the vast chemical space of purine analogs holds significant promise for the discovery of new and effective therapies for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]

- 9. Purinergic Signaling in the Hallmarks of Cancer [mdpi.com]

- 10. In vitro antiviral activity of penciclovir, a novel purine nucleoside, against duck hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Antirhinovirus activity of purine nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 6-Chloro-8-cyclopropyl-9H-purine in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-8-cyclopropyl-9H-purine is a substituted purine analog that serves as a key intermediate in the synthesis of potent and selective kinase inhibitors. The purine scaffold is a well-established pharmacophore that mimics the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of a wide range of protein kinases. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in kinase inhibition assays, with a particular focus on MAP kinase-interacting kinases (MNK1 and MNK2), for which this scaffold has shown significant promise.